SARS-CoV-2-IN-46
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2-IN-46 is a chemical compound designed to inhibit the activity of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic. This compound is part of a broader class of inhibitors targeting viral enzymes and proteins essential for the virus’s replication and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2-IN-46 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of organic synthesis techniques to create the backbone of the molecule.
Functional Group Introduction: Specific functional groups are added to the core structure to improve binding affinity and specificity to the viral target.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and ensuring compliance with Good Manufacturing Practices (GMP) to produce pharmaceutical-grade material .
Chemical Reactions Analysis
Types of Reactions: SARS-CoV-2-IN-46 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to the molecule.
Substitution: Replacement of one functional group with another, often to enhance the compound’s activity or stability.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups that may exhibit different biological activities .
Scientific Research Applications
SARS-CoV-2-IN-46 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition mechanisms of viral enzymes.
Biology: Employed in cell culture studies to investigate its effects on viral replication and cell viability.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 by inhibiting the replication of SARS-CoV-2.
Industry: Utilized in the development of diagnostic assays and antiviral drug formulations.
Mechanism of Action
SARS-CoV-2-IN-46 exerts its effects by binding to a specific viral enzyme or protein, thereby inhibiting its activity. The molecular targets include the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. By inhibiting these enzymes, the compound prevents the virus from replicating its RNA and producing essential proteins, ultimately halting the viral life cycle .
Comparison with Similar Compounds
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Favipiravir: Another antiviral that inhibits viral RNA polymerase.
Lopinavir/Ritonavir: Protease inhibitors used in combination to target viral proteases.
Uniqueness: SARS-CoV-2-IN-46 is unique in its specific binding affinity and inhibitory activity against SARS-CoV-2 enzymes. Unlike some other inhibitors, it may exhibit a higher specificity and lower off-target effects, making it a promising candidate for further development .
Properties
Molecular Formula |
C17H12F2O4 |
---|---|
Molecular Weight |
318.27 g/mol |
IUPAC Name |
(2Z)-6-(difluoromethoxy)-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C17H12F2O4/c1-21-11-4-2-10(3-5-11)8-15-16(20)13-7-6-12(22-17(18)19)9-14(13)23-15/h2-9,17H,1H3/b15-8- |
InChI Key |
OVKLKETXUYNDBB-NVNXTCNLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(F)F |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.